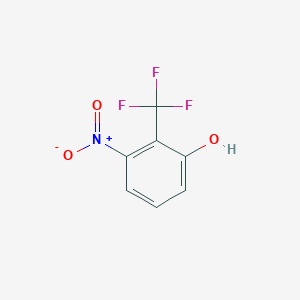

3-Nitro-2-(trifluoromethyl)phenol

Vue d'ensemble

Description

3-Nitro-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(trifluoromethyl)phenol typically involves nitration of 2-(trifluoromethyl)phenol. One common method includes the reaction of 2-(trifluoromethyl)phenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification methods such as crystallization from benzene or a benzene-petroleum ether mixture are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-2-(trifluoromethyl)phenol.

Substitution: Various ethers or esters depending on the substituent introduced.

Oxidation: Quinones or other oxidized phenolic derivatives.

Applications De Recherche Scientifique

Agrochemical Applications

Pesticide Development : 3-Nitro-2-(trifluoromethyl)phenol serves as an intermediate in the synthesis of several agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group enhances the compound's biological activity, making it effective in crop protection by improving herbicidal and fungicidal properties. The stability and reactivity of this compound are crucial for developing new agrochemical formulations that require effective pest control mechanisms .

Pharmaceutical Research

Drug Development : The compound is utilized in pharmaceutical research for developing drugs with anti-inflammatory and analgesic properties. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting various ailments, including pain relief and inflammation .

Case Study : A study highlighted the synthesis of derivatives of 3-nitro compounds, which demonstrated potential antitubercular activity. These derivatives were evaluated against Mycobacterium tuberculosis, showing promising results that could lead to the development of affordable treatments for tuberculosis .

Material Science

Specialty Materials : In material science, this compound is incorporated into the formulation of specialty materials such as coatings and polymers. The presence of the trifluoromethyl group contributes to enhanced durability and resistance to environmental factors, making it suitable for applications requiring robust materials .

Analytical Chemistry

Reference Material : This compound acts as a standard reference material in analytical chemistry. It aids researchers in accurately quantifying similar compounds in complex mixtures, which is essential for various analytical techniques such as chromatography and mass spectrometry .

Environmental Studies

Environmental Impact Assessment : Researchers study this compound to assess its environmental impact, particularly regarding the degradation of pollutants. Understanding its behavior in ecosystems helps evaluate the ecological risks associated with its use in agriculture and industry .

Summary Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Agrochemicals | Intermediate for herbicides and fungicides | Enhanced biological activity |

| Pharmaceuticals | Development of anti-inflammatory drugs | Potential for structural modification |

| Material Science | Formulation of durable coatings and polymers | Resistance to environmental factors |

| Analytical Chemistry | Standard reference material | Accurate quantification |

| Environmental Studies | Assessment of pollutant degradation | Understanding ecological behavior |

Mécanisme D'action

The mechanism of action of 3-Nitro-2-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with different positioning of the nitro group.

2-Nitro-4-(trifluoromethyl)phenol: Another positional isomer with distinct chemical properties.

4-(Trifluoromethyl)phenol: Lacks the nitro group, leading to different reactivity and applications

Uniqueness

3-Nitro-2-(trifluoromethyl)phenol is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.

Activité Biologique

3-Nitro-2-(trifluoromethyl)phenol, also known as TFM (3-trifluoromethyl-4-nitrophenol), is an organic compound with significant biological activity, particularly in the fields of aquaculture and organic synthesis. This article explores its biological interactions, applications, and relevant research findings.

- Molecular Formula : C₇H₄F₃NO₃

- Appearance : White to pale yellow solid

- Melting Point : Approximately 349 K (76 °C)

The presence of both a nitro group and a trifluoromethyl group in its structure enhances the compound's reactivity and biological properties.

1. Aquaculture Applications

This compound is primarily recognized for its efficacy as a piscicide, particularly in controlling invasive species such as sea lampreys in the Great Lakes region.

- Mechanism of Action : TFM acts by disrupting the physiological processes of fish, leading to mortality in target species while being less harmful to non-target species.

- Effectiveness : Studies have shown that TFM is effective in significantly reducing sea lamprey populations, thereby aiding in the conservation of native fish species .

2. Pharmacological Properties

The trifluoromethyl group has been associated with various pharmacological activities:

- Protein Binding : Research indicates that TFM interacts with proteins, which may influence its bioavailability and toxicity .

- Potential Therapeutic Uses : Compounds with similar structures have been explored for their potential in treating various diseases due to their ability to modulate biological pathways.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Nitro-2-(trifluoromethyl)phenol | Similar Phenolic Compound | Exhibits similar reactivity but different substitution pattern. |

| 3-Trifluoromethylphenol | Trifluoromethyl Phenol | Lacks nitro substitution; primarily used for material applications. |

| 4-Chloro-3-(trifluoromethyl)phenol | Chlorinated Analog | Shows different biological activity profiles due to chlorine substitution. |

Case Studies

- TFM as a Lampricide : A study conducted in the Great Lakes demonstrated the successful application of TFM in controlling sea lamprey populations over several years. The results indicated a marked decrease in lamprey numbers, which led to improved conditions for native fish species .

- Toxicological Studies : Investigations into the toxicological profile of TFM revealed that while it is lethal to target species, its impact on non-target aquatic organisms is minimal at recommended dosages. This selectivity is crucial for maintaining biodiversity within treated ecosystems .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Nitration of Trifluoromethyl Phenols : This method involves the introduction of a nitro group into a trifluoromethyl-substituted phenol under controlled conditions.

- Photodecomposition Pathways : Research has also explored photochemical methods for generating this compound from precursor materials .

Propriétés

IUPAC Name |

3-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)6-4(11(13)14)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMAMUQIIAELJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.